molecular formula C19H24N6O2 B608917 DprE1-IN-2 CAS No. 1615713-87-5

DprE1-IN-2

Katalognummer B608917
CAS-Nummer: 1615713-87-5
Molekulargewicht: 368.44
InChI-Schlüssel: BLNAAWXUNQHVNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“DprE1-IN-2” is a potent inhibitor of DprE1, an enzyme that plays important roles in the biosynthesis of the mycobacterium cell wall . It has shown great potential in the development of new regimens for tuberculosis (TB) treatment .


Synthesis Analysis

The synthesis of DprE1 inhibitors involves an integrated molecular modeling strategy, which combines computational bioactivity fingerprints and structure-based virtual screening . Two lead compounds, B2 and H3, were identified that could inhibit DprE1 and thus kill Mycobacterium smegmatis in vitro .


Molecular Structure Analysis

The molecular structure of DprE1-IN-2 is complex and unique. It is involved in the synthesis of arabinogalactan, an essential constituent of the Mtb cell wall . The unique structural characteristics for ligand binding and association with DprE2 make developing new clinical compounds challenging .


Chemical Reactions Analysis

DprE1 inhibitors can block arabinan synthesis, thus provoking cell lysis and bacterial death . Both covalent and non-covalent inhibitors have been identified . The chemical reactions involved in the inhibition of DprE1 are complex and involve multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of DprE1-IN-2 are complex. It has a molecular weight of 368.43 and a chemical formula of C19H24N6O2 . It is a solid substance with a solubility of ≥ 33 mg/mL in DMSO .

Wissenschaftliche Forschungsanwendungen

Antitubercular Drug Discovery

“DprE1-IN-2” is related to Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1), an enzyme protein associated with a vital step of epimerisation in mycobacterial cell wall biosynthesis . This enzyme is a recent target identified for effective antitubercular drug discovery .

Application

The main application of DprE1 and its inhibitors, including “DprE1-IN-2”, is in the development of new drugs to treat tuberculosis (TB). TB is a major worldwide concern, and the control of this disease has become more critical due to the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis .

Method of Application

The method of application involves the use of DprE1 inhibitors in the development of antitubercular therapies. These inhibitors play an important role in most useful antitubercular therapies that are in clinical advancement .

In-Silico Drug Discovery

In-silico approaches are being used to identify potential DprE1 inhibitors, including DprE1-IN-2 .

Application

The goal of this research is to find potential DprE1 inhibitors through in-silico approaches. This involves building pharmacophore and 3D-QSAR models using reported azaindole derivatives of DprE1 inhibitors .

Method of Application

The method involves virtual screening of the chEMBL database using the best pharmacophore hypothesis. Molecules with good phase scores are further evaluated by molecular docking studies for their ability to bind to the DprE1 enzyme .

Results or Outcomes

Based on their binding affinities, the best hits are subjected to the calculation of free-binding energies, pharmacokinetic, and druglikeness evaluations. The top hits are selected to predict their inhibitory activities via the developed 3D-QSAR model .

Drug-Resistant Tuberculosis Treatment

DprE1 has evolved as a new competent target that could be exploited for drug discovery to tackle the problem of drug-resistant tuberculosis (TB) .

Application

The goal of this research is to find potential DprE1 inhibitors that can be used to treat drug-resistant TB. This involves blocking the biosynthetic process of the mycobacterial cell wall .

Method of Application

The method involves the use of DprE1 inhibitors in the development of therapies for drug-resistant TB. These inhibitors play an important role in most useful antitubercular therapies that are in clinical advancement .

Safety And Hazards

According to the safety data sheet, DprE1-IN-2 is not classified as a dangerous substance according to GHS . It may be harmful if inhaled, absorbed through skin, or swallowed, and may cause irritation to eyes, skin, and respiratory tract .

Eigenschaften

IUPAC Name

1-[[6-(dimethylamino)-5-methylpyrimidin-4-yl]methyl]-N-(2-hydroxyethyl)-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-12-7-16-17(21-8-12)14(19(27)20-5-6-26)9-25(16)10-15-13(2)18(24(3)4)23-11-22-15/h7-9,11,26H,5-6,10H2,1-4H3,(H,20,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNAAWXUNQHVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)N(C)C)C)C(=O)NCCO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DprE1-IN-2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.